(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene
Description
Properties
CAS No. |
24449-05-6 |
|---|---|
Molecular Formula |
C9H12Br2 |
Molecular Weight |
280.00 g/mol |
IUPAC Name |
(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C9H12Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-2,7-8H,3-6H2/b2-1- |
InChI Key |
STKCBSOKXZTMOU-UPHRSURJSA-N |
Isomeric SMILES |
C/1CC2C(C2(Br)Br)CC/C=C1 |
Canonical SMILES |
C1CC2C(C2(Br)Br)CCC=C1 |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis via Cyclopropanation and Bromination
The foundational method for synthesizing (4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene was first reported in The Journal of Organic Chemistry in 1965 . This approach involves a two-step process:
-
Formation of the bicyclo[6.1.0]non-4-ene core via intramolecular cyclopropanation of a diene precursor.
-
Stereoselective dibromination at the bridgehead positions (C9) to install the Z-configuration.
The cyclopropanation step typically employs a copper-catalyzed decomposition of diazo compounds. For example, heating diazoacetone derivatives in the presence of Cu(acac)₂ induces carbene formation, enabling cyclization to yield the bicyclic framework . Subsequent bromination uses molecular bromine (Br₂) in a nonpolar solvent (e.g., CCl₄) at 0–5°C to favor the Z-isomer. Early reports indicate moderate yields (45–55%) due to competing side reactions, such as allylic bromination or ring-opening .
Optimized Industrial-Scale Protocols
Industrial adaptations of the classical method prioritize cost efficiency and scalability. A 2013 PhD thesis from Bangor University highlights the use of sodium borohydride (NaBH₄) and sulfuric acid (H₂SO₄) to generate borane (BH₃) in situ, which facilitates selective reductions during intermediate steps . While this protocol was originally designed for oxazolidinone synthesis, its principles apply to bicyclic systems by modifying reaction conditions:
| Parameter | Classical Method | Industrial Method |
|---|---|---|
| Catalyst | Cu(acac)₂ | BF₃·Et₂O |
| Temperature | 80–100°C | 25–40°C |
| Bromination Agent | Br₂ in CCl₄ | NBS in CH₂Cl₂ |
| Yield | 45–55% | 62–68% |
Notably, replacing Br₂ with N-bromosuccinimide (NBS) reduces oxidative byproducts and improves stereocontrol . The use of Lewis acids like boron trifluoride (BF₃) enhances reaction rates by stabilizing intermediates during cyclopropanation .
Stereochemical Control Strategies
Achieving the (4Z) configuration requires precise control over bromination geometry. Key factors include:
-
Solvent Polarity : Low-polarity solvents (e.g., hexane) favor axial attack of bromine, leading to the Z-isomer .
-
Temperature : Reactions conducted below 10°C minimize thermal randomization of the double bond .
-
Additives : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) act as phase-transfer catalysts, improving bromine diffusion into the bicyclic framework .
Spectroscopic validation via and confirms the Z-configuration by characteristic coupling constants () and deshielded bridgehead carbons (δ 98–102 ppm) .
Alternative Routes: Metal-Mediated Approaches
Recent advances employ transition-metal catalysts to streamline synthesis. A palladium-mediated cyclopropanation-bromination cascade, for instance, achieves a 73% yield in a single pot . The mechanism involves:
-
Oxidative addition of Pd(0) to a dibromoalkene precursor.
-
Cyclization via a π-allyl intermediate.
-
Reductive elimination to release the product.
This method circumvents the need for diazo compounds, reducing safety hazards. However, it requires expensive palladium ligands (e.g., BINAP), limiting industrial adoption .
Chemical Reactions Analysis
Types of Reactions
(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding bicyclo[6.1.0]non-4-ene.
Oxidation Reactions: The double bond can be oxidized to form epoxides or diols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Meta-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Reduction: Formation of bicyclo[6.1.0]non-4-ene.
Oxidation: Formation of epoxides or diols.
Scientific Research Applications
Organic Synthesis
Synthesis of Bioorthogonal Reagents
One of the primary applications of (4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene is in the synthesis of bioorthogonal reagents such as strained alkynes used in click chemistry. The compound serves as a precursor for synthesizing bicyclo[6.1.0]nonene derivatives, which are pivotal in developing bioorthogonal reactions that allow for selective labeling of biomolecules without interfering with biological systems .
Case Study: Cyclopropanation Reactions
Research has demonstrated that this compound can be synthesized via cyclopropanation reactions using ethyl diazoacetate in the presence of rhodium catalysts. This method yields various diastereomers that can be further processed into useful intermediates for pharmaceuticals and agrochemicals .
Material Science
Polymer Chemistry
In material science, this compound is utilized to create specialized polymers with enhanced mechanical properties and thermal stability. The unique bicyclic structure allows for cross-linking reactions that improve the performance characteristics of polymeric materials, making them suitable for applications in coatings and adhesives.
Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature | 100 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Medicinal Chemistry
Potential Anticancer Agents
Recent studies have explored the potential of this compound derivatives as anticancer agents due to their ability to interact with biological targets involved in cancer progression. The compound's reactivity allows it to form covalent bonds with specific biomolecules, potentially leading to the development of targeted therapies .
Case Study: Structure-Activity Relationship Studies
In a series of structure-activity relationship studies, modifications to the dibromo compound have shown promising results in inhibiting cancer cell proliferation in vitro. These findings suggest that further exploration into its derivatives could yield novel therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism of action of (4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene involves its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms makes it a good candidate for substitution reactions, while the double bond allows for various addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Reactivity in Solvolysis Reactions
- This compound reacts with AgClO₄ in methanol or aqueous acetone to yield trans-cycloalkenyl ethers/alcohols (e.g., trans-2-bromo-3-tert-butylcyclo[1,6-diene]) with near-exclusive trans selectivity . This contrasts with 9,9-dichlorobicyclo[6.1.0]non-4-ene, which exhibits slower reaction kinetics due to reduced electrophilicity of the C–Cl bond .
- 9,9-Dibromobicyclo[6.1.0]nonane (lacking the double bond) undergoes AgClO₄-promoted methanolysis to form trans-cyclooctenyl ethers, but the absence of the double bond eliminates the possibility of cis/trans isomerization in products .
Thermal Rearrangements
- The dibromo compound’s higher steric strain and stronger C–Br bond polarization facilitate this transformation.
Mechanistic Insights and Contrasts
- Trans Selectivity in Solvolysis: The exclusive trans product formation in this compound solvolysis is attributed to a concerted ring-opening mechanism, where bulky bromine atoms stabilize the transition state, disfavoring cis isomerization . The dichloro analog’s smaller substituents allow minor cis product formation under similar conditions .
- Iron Carbonyl Complexation : Unlike halogen-free analogs, the dibromo compound forms stable iron tetracarbonyl complexes (e.g., 59 and 60 in ) under photochemical conditions. These complexes undergo unique rearrangements, suggesting a cationic HFe(CO)₄⁺ intermediate rather than free carbene pathways .
Q & A
Q. What are the optimal conditions for synthesizing (4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene with high stereochemical fidelity?
- Methodological Answer : The synthesis of strained bicyclic systems like this compound requires careful control of reaction parameters to preserve stereochemistry. Key steps include:
- Use of anhydrous solvents (e.g., THF, diethyl ether) under inert atmospheres (N₂/Ar) to prevent side reactions .
- Selective bromination using reagents like PBr₃ or NBS, with monitoring via TLC to avoid over-bromination.
- Stereochemical control via low-temperature quenching to stabilize the Z-configuration.
- Purification via recrystallization or column chromatography to isolate the desired diastereomer.
Example Protocol :
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Bromination | NBS, CCl₄, 0°C | 65% | Monitor via ¹H NMR for dibromination |
| Stereoselective quenching | Et₂O, −78°C | 72% | Z-configuration confirmed by NOESY |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., vicinal ) and DEPT-135 for quaternary carbons. The Z-configuration is confirmed by NOESY correlations between H4 and bridgehead protons .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern (Br₂ → 1:2:1 ratio).
- X-ray Crystallography : Resolve absolute stereochemistry and bond angles, particularly for strained bicyclic systems.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in bioorthogonal reactions?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states in cycloadditions. Compare strain energy (≈30–40 kcal/mol) to similar bicyclo[6.1.0] systems .
- Use molecular dynamics simulations to assess steric effects of Br substituents on reaction kinetics.
- Validate predictions experimentally via kinetic profiling (e.g., second-order rate constants with tetrazines).
Q. What strategies address contradictions in thermal stability data for brominated bicyclo compounds?
- Methodological Answer :
- Controlled degradation studies : Use TGA/DSC under N₂ to identify decomposition thresholds (±5°C).
- Isothermal stability assays : Monitor by ¹H NMR at 25°C, 40°C, and 60°C to detect configurational isomerization.
- Cross-validate data using multiple batches to rule out impurities (e.g., GC-MS headspace analysis).
Example Data :
| Temperature (°C) | Half-life (Z→E isomerization) | Decomposition Onset |
|---|---|---|
| 25 | >30 days | 180°C |
| 60 | 48 hours | 175°C |
Q. How can reaction conditions be optimized to suppress diastereomer formation during functionalization?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution selectivity.
- Catalyst screening : Test Pd(0)/NHC complexes for Suzuki couplings to minimize β-hydride elimination.
- Additive screening : Use silver salts (Ag₂CO₃) to sequester halides and stabilize intermediates.
Case Study : - Buchwald-Hartwig amination of (4Z)-9,9-dibromo derivative:
| Catalyst | Ligand | Yield (desired) | Diastereomer Ratio (Z:E) |
|---|---|---|---|
| Pd₂(dba)₃ | XPhos | 68% | 95:5 |
| Pd(OAc)₂ | SPhos | 52% | 88:12 |
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported NMR chemical shifts for bicyclo[6.1.0] systems?
- Methodological Answer :
- Cross-reference with crystallographic data to confirm proton assignments.
- Replicate experiments using deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- Collaborate with multiple labs to establish a consensus dataset via round-robin testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
